molecular formula C17H26O3 B184179 3,5-Di-tert-butyl-4-(methoxymethoxy)benzaldehyde CAS No. 151166-75-5

3,5-Di-tert-butyl-4-(methoxymethoxy)benzaldehyde

Cat. No. B184179
M. Wt: 278.4 g/mol
InChI Key: HVHFIECYXPKWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Di-tert-butyl-4-(methoxymethoxy)benzaldehyde is a chemical compound that is widely used in scientific research applications. It is a highly reactive aldehyde that is used in the synthesis of various organic compounds. This compound has several advantages and limitations for lab experiments, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism Of Action

The mechanism of action of 3,5-Di-tert-butyl-4-(methoxymethoxy)benzaldehyde is not well understood. However, it is known to be a highly reactive aldehyde that can undergo various chemical reactions. It can react with nucleophiles such as amines and alcohols to form imines and acetals, respectively. It can also undergo oxidation reactions to form carboxylic acids.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,5-Di-tert-butyl-4-(methoxymethoxy)benzaldehyde have been studied in vitro and in vivo. In vitro studies have shown that it can induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. In vivo studies have shown that it can reduce tumor growth in animal models. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

The advantages of using 3,5-Di-tert-butyl-4-(methoxymethoxy)benzaldehyde in lab experiments include its high reactivity, good yield, and ease of purification. However, its limitations include its high cost, potential toxicity, and limited solubility in some solvents.

Future Directions

There are several future directions for the use of 3,5-Di-tert-butyl-4-(methoxymethoxy)benzaldehyde in scientific research. One area of interest is its potential as a fluorescent probe for imaging studies. Another area of interest is its use in the synthesis of new chiral compounds for pharmaceutical and agrochemical applications. Additionally, further studies are needed to elucidate its mechanism of action and potential therapeutic uses.

Scientific Research Applications

3,5-Di-tert-butyl-4-(methoxymethoxy)benzaldehyde has several scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of chiral compounds. It is also used as a starting material in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it has been used as a fluorescent probe in biological imaging studies.

properties

CAS RN

151166-75-5

Product Name

3,5-Di-tert-butyl-4-(methoxymethoxy)benzaldehyde

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

3,5-ditert-butyl-4-(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C17H26O3/c1-16(2,3)13-8-12(10-18)9-14(17(4,5)6)15(13)20-11-19-7/h8-10H,11H2,1-7H3

InChI Key

HVHFIECYXPKWOA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1OCOC)C(C)(C)C)C=O

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OCOC)C(C)(C)C)C=O

synonyms

3,5-di-tert-butyl-4-(methoxymethoxy)benzaldehyde

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,5-di-tert-butyl-4-hydroxybenzaldehyde (10 g, 40 mmol) in 1,2-dichloroethane (200 mL) was added N,N-diisopropylethylamine (6.97 mL, 40 mmol) and the solution was stirred for 1 h at room temperature. Chloromethoxymethyl ether (3.77 mL, 50 mmol) was added and the reaction mixture was stirred for 1 h at room temperature and then refluxed for 16 h until no more hydroxybenzaldehyde was detected by TLC (Rf=0.78 for product and 0.70 for starting, material using 1:1 hexanes/EtOAc). The reaction mixture was cooled to room temperature and washed with water. The organic layer was concentrated and the residue applied to a silica gel column and eluted with mixture of pentane/EtOAc. The title compound was isolated in 100% yield as a brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.97 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Chloromethoxymethyl ether
Quantity
3.77 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

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